2-(4-庚基苯甲酰)噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

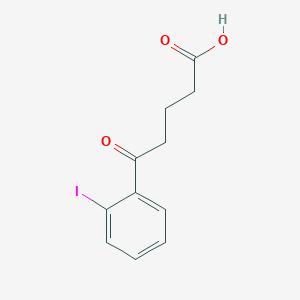

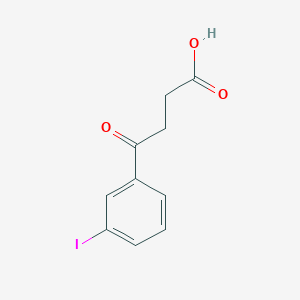

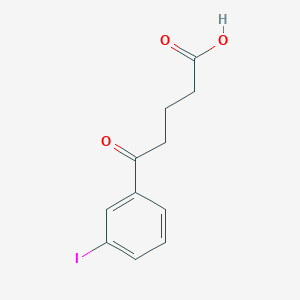

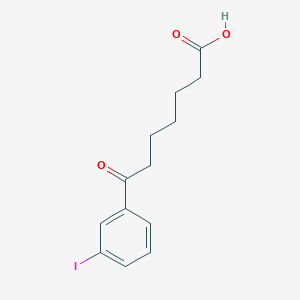

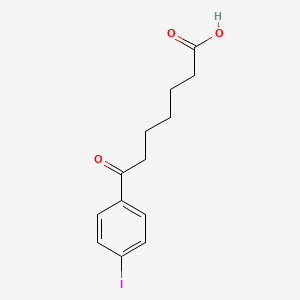

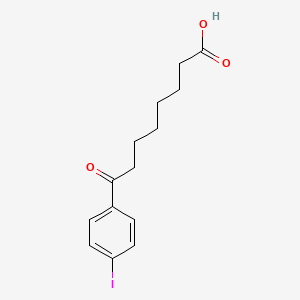

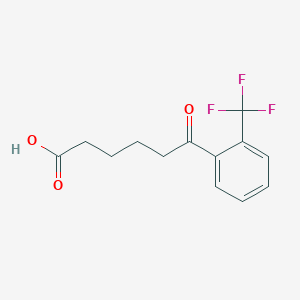

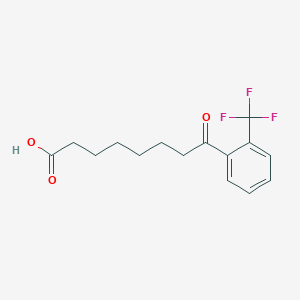

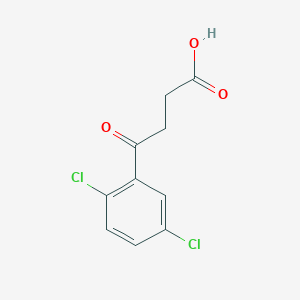

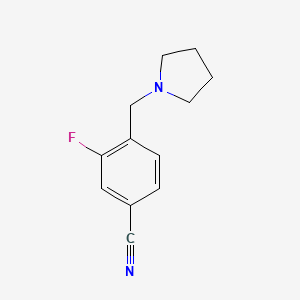

2-(4-Heptylbenzoyl)oxazole is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom at non-adjacent positions. The specific structure of 2-(4-Heptylbenzoyl)oxazole includes a heptyl group attached to the benzene ring, which is further connected to the oxazole ring through a carbonyl group.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. While the papers provided do not directly describe the synthesis of 2-(4-Heptylbenzoyl)oxazole, they offer insights into general synthetic strategies for oxazole compounds. For instance, the synthesis of 2,4-disubstituted oxazoles can be accomplished using palladium-catalyzed cross-coupling reactions, as described in the synthesis of 4-bromomethyl-2-chlorooxazole . This method demonstrates selectivity and high yields, which could potentially be applied to the synthesis of 2-(4-Heptylbenzoyl)oxazole by choosing appropriate starting materials and coupling partners.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The position of substituents on the oxazole ring can significantly influence the compound's chemical behavior and properties. The molecular structure of 2-(4-Heptylbenzoyl)oxazole would include a heptyl group providing lipophilic character and a benzoyl group which could affect the electronic distribution within the molecule.

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions, particularly those involving the functional groups attached to the oxazole ring. The papers do not provide specific reactions for 2-(4-Heptylbenzoyl)oxazole, but general reactions for oxazole derivatives can include nucleophilic substitutions at the 2-position or electrophilic substitutions at the 4- or 5-positions of the oxazole ring . The presence of the benzoyl group could also allow for further functionalization through reactions typical for aromatic ketones.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of a heptyl chain in 2-(4-Heptylbenzoyl)oxazole would likely make the compound more hydrophobic compared to its shorter alkyl or aryl counterparts. The benzoyl group could contribute to the rigidity of the molecule and potentially affect its melting point and solubility. The oxazole ring itself is known for its aromaticity and stability, which would be reflected in the compound's resistance to oxidation and other chemical transformations.

科学研究应用

合成和修饰

金催化氧化策略:2,4-噁唑结构,包括2-(4-庚基苯甲酰)噁唑衍生物,已通过金催化氧化策略有效合成。该方法涉及末端炔烃和羧酰胺之间的[3 + 2]环化,使用双齿配体形成三配位金卡宾中间体。这种策略对于在氧化金催化和噁唑环合成中开发新方法具有重要意义(Luo, Ji, Li, & Zhang, 2012)。

噁唑中的铃木偶联:铃木偶联反应已用于在2-和4-位上对噁唑化合物进行官能化。这种方法对于合成一系列噁唑衍生物,包括2-(4-庚基苯甲酰)噁唑,在其修饰方面是有效的(Ferrer Flegeau, Popkin, & Greaney, 2006)。

生物活性

多功能生物活性:噁唑化合物由于其与各种酶和受体结合的能力,展现出广泛的生物活性。它们用于治疗抗菌、抗真菌、抗病毒、抗癌和抗炎症等疾病。这突显了2-(4-庚基苯甲酰)噁唑在各种药用应用中的潜力(Zhang, Zhao, & Zhou, 2018)。

抗原虫活性:一些噁唑衍生物,包括类似于2-(4-庚基苯甲酰)噁唑的化合物,在体外显示出抗原虫活性,表明在治疗原虫感染方面具有潜在用途(Carballo et al., 2017)。

化学性质和应用

金属诱导异构化:噁唑分子,包括2-(4-庚基苯甲酰)噁唑衍生物,可以经历金属诱导的异构化,形成杂环卡宾。这种性质在协调化学研究和金属有机框架的发展中非常有用(Ruiz & Perandones, 2009)。

缓蚀作用:噁唑衍生物已被研究用作各种金属合金的缓蚀剂。这种应用在工业和工程领域尤为重要,其中防止腐蚀至关重要(Ehsani et al., 2014)。

未来方向

Oxazole-based molecules, including 2-(4-Heptylbenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives . This suggests that there is potential for future research and development in this area.

属性

IUPAC Name |

(4-heptylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16(19)17-18-12-13-20-17/h8-13H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXGKVRRZFNTBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642096 |

Source

|

| Record name | (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Heptylbenzoyl)oxazole | |

CAS RN |

898760-15-1 |

Source

|

| Record name | (4-Heptylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。